molecular formula C14H21NO4 B4296026 4-amino-3-(3,4-diethoxyphenyl)butanoic acid

4-amino-3-(3,4-diethoxyphenyl)butanoic acid

Cat. No.: B4296026
M. Wt: 267.32 g/mol
InChI Key: DNRJWMIWENTCIX-UHFFFAOYSA-N
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Description

4-amino-3-(3,4-diethoxyphenyl)butanoic acid: is an organic compound with the molecular formula C14H21NO4 It is characterized by the presence of an amino group, a butanoic acid moiety, and a diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(3,4-diethoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride, to yield the corresponding amine. The final step involves the carboxylation of the amine to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(3,4-diethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-amino-3-(3,4-diethoxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-3-(3,4-diethoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the aromatic ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-(4-hydroxyphenyl)butanoic acid
  • 4-amino-4-(3,4-diethoxyphenyl)butanoic acid
  • 3-(3,4-dimethoxyphenyl)propanoic acid

Uniqueness

4-amino-3-(3,4-diethoxyphenyl)butanoic acid is unique due to the presence of both amino and diethoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-amino-3-(3,4-diethoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-3-18-12-6-5-10(7-13(12)19-4-2)11(9-15)8-14(16)17/h5-7,11H,3-4,8-9,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRJWMIWENTCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)CN)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-3-(3,4-diethoxyphenyl)butanoic acid
Reactant of Route 2
4-amino-3-(3,4-diethoxyphenyl)butanoic acid
Reactant of Route 3
4-amino-3-(3,4-diethoxyphenyl)butanoic acid
Reactant of Route 4
4-amino-3-(3,4-diethoxyphenyl)butanoic acid
Reactant of Route 5
4-amino-3-(3,4-diethoxyphenyl)butanoic acid
Reactant of Route 6
4-amino-3-(3,4-diethoxyphenyl)butanoic acid

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